4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Description
4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with methoxy and methyl substituents at positions 4, 2, and 6, respectively. Pyrrolo[3,2-c]pyridine derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-4-8-9(11-6)5-7(2)12-10(8)13-3/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXKFPBLJZKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with formaldehyde in tetrahydrofuran, followed by refluxing . This method ensures the formation of the desired pyrrolopyridine structure with the methoxy and methyl substituents in place.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reducing the pyridine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dihydropyridine derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription . The compound may also modulate receptor activity by binding to specific sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine and related compounds:
Key Structural and Functional Comparisons
Core Scaffold Variations: The pyrrolo[3,2-c]pyridine core (target compound) differs from pyrrolo[3,4-c]pyridine () in the fusion position of the pyrrole and pyridine rings, leading to distinct electronic environments and pharmacological profiles . Chromeno[3,2-c]pyridines () incorporate a fused benzene ring, enhancing rigidity and π-stacking interactions critical for MAO-B inhibition . Furo[3,2-c]pyridines () replace the pyrrole ring with a furan, reducing basicity but improving antimicrobial activity .
Substituent Effects: Methoxy groups (e.g., 4-OCH₃ in the target compound) improve solubility and metabolic stability compared to nitro or trifluoromethyl groups in analogs like 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine .
In contrast, pyrrolo[3,4-c]pyridines exhibit potent analgesic and sedative effects, with two derivatives (9 and 11) matching morphine’s efficacy in rodent models . Chromeno[3,2-c]pyridines show MAO-B selectivity, with IC₅₀ values in the low micromolar range, making them candidates for neurodegenerative disease therapy .
Synthetic Accessibility :
Biological Activity
4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a bicyclic compound characterized by a pyrrole ring fused to a pyridine ring. Its unique structure, featuring a methoxy group at the 4-position and two methyl groups at the 2 and 6 positions, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C${10}$H${12}$N
- Molecular Weight : Approximately 160.21 g/mol
The compound's reactivity can be influenced by the electron-donating effects of the methoxy group, allowing it to undergo various electrophilic and nucleophilic reactions.
Synthesis
This compound can be synthesized through several methods:
- Cyclization of Precursors : Involves reacting 4-methoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with formaldehyde in tetrahydrofuran.
- Industrial Production : Uses continuous flow reactors and advanced purification techniques to enhance yield and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription.
- Receptor Modulation : Derivatives of this compound have demonstrated potential in modulating receptor activity, which is crucial for various physiological processes.
Therapeutic Applications
Research indicates that this compound and its derivatives possess significant pharmacological properties:
- Anticancer Activity : Studies have reported cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC$_{50}$ values in the nanomolar range against human tumor cells.
- Antiviral Properties : Investigations into its antiviral potential are ongoing, with preliminary results indicating efficacy against specific viral strains.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 6-Methylpyrrolo[3,4-c]pyridine | Pyrrolo-Pyridine | Exhibits antidiabetic properties; reduces blood glucose levels. |
| 4-Amino-1H-pyrrolo[3,2-c]pyridine | Pyrrolo-Pyridine | Known for neuroprotective effects; interacts with neurotransmitter systems. |
| 5-Bromo-1H-pyrrolo[3,2-c]pyridine | Pyrrolo-Pyridine | Studied for anticancer activity; shows cytotoxic effects against cancer cells. |
Case Studies
Several studies illustrate the biological efficacy of this compound:
- Cytotoxicity Studies : A study demonstrated that derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC$_{50}$ values ranging from 0.01 µM to 0.03 µM .
- Antibacterial Activity : Research on pyrrolo[3,4-c]pyridines indicated their potential as antibacterial agents against Staphylococcus aureus and Escherichia coli .
- Insulin Sensitivity Enhancement : Compounds related to this structure have shown increased insulin sensitivity in adipocytes by up to 37.4% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
